molecular formula C6H11Cl2N3O2 B1452066 methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride CAS No. 1193387-88-0

methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride

Cat. No.: B1452066
CAS No.: 1193387-88-0
M. Wt: 228.07 g/mol
InChI Key: VGPNGONDCIEPIW-UHFFFAOYSA-N
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Description

Molecular Formula and Crystallographic Analysis

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is characterized by the molecular formula C6H11Cl2N3O2 with a molecular weight of 228.08 grams per mole. The compound contains a five-membered pyrazole heterocyclic ring with two adjacent nitrogen atoms, featuring an amino group at the 4-position and a methyl acetate moiety attached to the N-1 position. The dihydrochloride salt form incorporates two chloride counter-ions associated with the protonated nitrogen atoms, significantly altering its physicochemical properties compared to the free base.

The parent compound without the hydrochloride salt formation, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, has the molecular formula C6H9N3O2. Its structural formula can be represented by the SMILES notation COC(=O)CN1C=C(C=N1)N and the InChI string InChI=1S/C6H9N3O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4,7H2,1H3.

While specific crystallographic data for the dihydrochloride form is not directly available in the search results, the physical properties of the parent compound provide insight into its structural characteristics. Table 1 presents predicted collision cross-section data for various adducts of the parent compound, offering valuable information about its three-dimensional structure and molecular interactions.

Table 1: Predicted Collision Cross Section Data for Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Adduct m/z Predicted CCS (Ų)
[M+H]+ 156.07675 130.4
[M+Na]+ 178.05869 139.0
[M-H]- 154.06219 131.4
[M+NH4]+ 173.10329 150.1
[M+K]+ 194.03263 138.4
[M+H-H2O]+ 138.06673 123.2
[M+HCOO]- 200.06767 154.1
[M+CH3COO]- 214.08332 176.4
[M+Na-2H]- 176.04414 135.2
[M]+ 155.06892 131.0
[M]- 155.07002 131.0

The crystallographic properties of similar pyrazole compounds suggest that this compound might crystallize in a specific space group with characteristic unit cell parameters. Related pyrazole compounds have been observed to crystallize in triclinic systems with space group P-1, featuring specific unit cell parameters that define their three-dimensional arrangement in the solid state.

Spectroscopic Identification (NMR, IR, MS)

Spectroscopic methods provide essential tools for structural elucidation and confirmation of this compound. While specific spectroscopic data for this exact compound is not directly available in the search results, the spectroscopic characteristics of structurally related pyrazole derivatives offer valuable insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative for characterizing pyrazole compounds. For aminopyrazole hydrochlorides, carbon-13 NMR spectra typically show distinctive signals for carbon atoms in the pyrazole ring. A characteristic signal for the =C-OH carbon appears at chemical shifts between 147-154 parts per million (ppm). The proton NMR spectrum would likely display signals corresponding to the pyrazole ring protons, the amino group protons, and the methyl and methylene protons of the acetate moiety.

Research on related pyrazole derivatives indicates that the proton signals of the amino group in aminopyrazole hydrochlorides often appear as broad low-field signals in the proton NMR spectrum. These signals may be absent due to deuterium exchange with solvent water, particularly in deuterated dimethyl sulfoxide solutions. After standing for 6-12 hours, the spectra may reveal triplet signals of protons from NH3+ groups if conversion to ammonium salts occurs.

For this compound, the proton NMR spectrum would likely show signals for:

  • Pyrazole ring protons at C3 and C5 positions
  • Methylene protons of the acetate group
  • Methyl protons of the ester group
  • Protons of the amino group (which may appear as broad signals or be absent due to exchange)

Infrared (IR) spectroscopy provides complementary structural information through the identification of functional group vibrations. For pyrazole derivatives, IR spectra typically exhibit absorption bands for carbonyl (C=O) and amino (NH) functionalities. In this compound, characteristic absorption bands would be expected for the amino group, the carbonyl group of the methyl ester, and the pyrazole ring vibrations.

Mass spectrometry (MS) data would likely show a molecular ion peak corresponding to the parent compound (non-hydrochloride form) and fragment ions characteristic of its structural features. Mass spectral analyses of related pyrazole compounds have shown molecular ion peaks with high relative intensities (often 100%), along with significant fragment ions resulting from the loss of methyl or other groups.

Hydrogen Bonding Networks and Crystal Packing

Hydrogen bonding plays a crucial role in determining the three-dimensional arrangement and physicochemical properties of pyrazole derivatives in the solid state. This compound, with its multiple hydrogen bond donor and acceptor sites, is likely to form extensive hydrogen bonding networks in crystal structures.

Research on pyrazole hydrogen bonding provides detailed information about typical bond distances and angles. Pyrazole compounds commonly form N-H···N hydrogen bonds with donor-acceptor distances (d(D···A)) ranging from 2.643 to 2.819 Ångströms and bond angles (<(DHA)) of approximately 160 degrees, as shown in Table 2.

Table 2: Representative Pyrazole Hydrogen Bond Distances and Angles

Interaction d(D-H) (Å) d(H···A) (Å) d(D···A) (Å) <(DHA) (°)
N-H···N' 0.88 1.83 2.670 160.1
N-H···N' 0.88 1.87 2.72 161
N-H···N' 0.88 1.82 2.667 161.3
N-H···N' 0.88 1.83 2.675 160.7
N-H···N' 0.88 1.92 2.772 152

For this compound, multiple hydrogen bonding sites are present. The amino group at the 4-position of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms in the pyrazole ring and the carbonyl oxygen in the ester group can function as hydrogen bond acceptors. Additionally, the chloride counter-ions can participate in hydrogen bonding interactions with the protonated nitrogen atoms and other hydrogen bond donors in the structure.

Studies of related compounds have shown that molecules can be linked by weak C-H···O hydrogen bonds into chains along specific crystallographic directions. This illustrates how hydrogen bonding can direct the formation of particular structural motifs in crystal packing. In some pyrazole derivatives, molecules are linked into centrosymmetric dimers through C-H···π(arene) hydrogen bonds.

The competition between coordination and hydrogen bonding in networks constructed using pyrazole ligands has been studied extensively. These studies highlight how subtle changes in molecular structure can significantly influence the hydrogen bonding patterns and resulting crystal structures. For this compound, the presence of two chloride counter-ions introduces additional complexity to the hydrogen bonding network compared to the non-hydrochloride form.

In the crystal structure of related methyl-substituted compounds, molecules have been observed to form hydrogen-bonded chains along particular crystallographic axes. The dihedral angle between the ring and substituent groups significantly influences the overall packing arrangement. For instance, in one related compound, the dihedral angle between the ring and the acetate group was reported as 85.01(3)°, indicating nearly perpendicular orientation of these moieties.

Comparative Analysis with Related Pyrazole Derivatives

Comparing this compound with structurally related compounds provides valuable insights into structure-property relationships and the effects of specific molecular modifications.

The non-hydrochloride form, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (C6H9N3O2), differs primarily in the absence of the two chloride counter-ions. This compound is classified as an organic compound containing a pyrazole ring with two nitrogen atoms. The formation of the dihydrochloride salt significantly enhances water solubility and stability, making it suitable for various applications in synthetic chemistry and other fields.

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride represents a closely related analog that differs only in having an ethyl group instead of a methyl group in the ester moiety. This compound shares the 4-amino-pyrazol-1-yl core structure and likely exhibits similar hydrogen bonding patterns and crystal packing arrangements. It has applications as a building block in synthesizing more complex molecules.

Another structural analog is 2-(4-amino-pyrazol-1-yl)-1-piperidin-1-yl-ethanone hydrochloride, which features a piperidine amide group instead of a methyl ester but retains the 4-amino-pyrazol-1-yl core structure. The replacement of the ester with an amide functionality alters the hydrogen bonding capabilities while maintaining the core pyrazole scaffold.

Research on various regioisomeric 5- and 3-hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates provides additional comparative perspectives. These compounds share the pyrazole core structure but feature different substitution patterns, illustrating how the position and nature of substituents can influence the chemical and physical properties of pyrazole derivatives.

4-Aminopyrazol-5-ol hydrochlorides represent another class of structurally related compounds that have a hydroxyl group at the 5-position of the pyrazole ring. These compounds exist in different tautomeric forms, which can be distinguished by nuclear magnetic resonance spectroscopy. According to research findings, aminopyrazole hydrochlorides standing in dimethyl sulfoxide solutions can convert to ammonium salts, with the conversion rate influenced by the nature of the substituents.

Table 3: Comparative Analysis of Related Pyrazole Derivatives

Compound Molecular Formula Key Structural Difference Reference
This compound C6H11Cl2N3O2 -
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate C6H9N3O2 No chloride counter-ions
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride C7H12ClN3O2 Ethyl ester instead of methyl ester
2-(4-Amino-pyrazol-1-yl)-1-piperidin-1-yl-ethanone hydrochloride C10H15ClN4O Piperidine amide instead of methyl ester
4-Aminopyrazol-5-ol hydrochlorides Varies Hydroxyl group at 5-position

The synthesis methods for these related compounds often involve similar reaction pathways. For example, the preparation of aminopyrazole derivatives frequently utilizes acid-catalyzed transamination reactions followed by cyclization steps. The synthetic approach for this compound likely involves the reaction of 4-amino-1H-pyrazole with methyl chloroacetate or a similar reagent, followed by treatment with hydrochloric acid to form the dihydrochloride salt.

Properties

IUPAC Name

methyl 2-(4-aminopyrazol-1-yl)acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.2ClH/c1-11-6(10)4-9-3-5(7)2-8-9;;/h2-3H,4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPNGONDCIEPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The compound’s pyrazole ring is known to form stable complexes with metal ions, which can influence enzyme activity. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the specific biochemical context. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and function.

Biological Activity

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its significant role in various biological activities. The presence of the amino group enhances its reactivity and interaction with biological targets.

1. Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit notable anticancer properties. For instance, derivatives of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate have shown activity against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
HCT-116 (colon cancer)3.67
MCF-7 (breast cancer)5.33
HeLa (cervical cancer)4.22

In these studies, the compound's mechanism of action often involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, indicating its potential as an anticancer agent.

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related pyrazole derivative showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, suggesting a promising therapeutic profile for inflammatory diseases .

3. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
E. coli40 µg/mL
Bacillus subtilis40 µg/mL
Staphylococcus aureus<0.025 mg/mL

These findings indicate its potential use in treating infections caused by resistant strains.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors like Bcl-2 .
  • Cytokine Inhibition : It inhibits the release of pro-inflammatory cytokines, which is crucial in managing inflammatory responses .

Case Studies

Case Study 1: Anticancer Efficacy
A study involving the treatment of HCT-116 cells with this compound revealed a significant reduction in cell viability at concentrations above 5 µM over a period of 72 hours. Flow cytometry analysis indicated an increase in the sub-G1 population, confirming apoptosis induction.

Case Study 2: Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation, administration of this compound resulted in a marked decrease in TNF-α levels compared to untreated controls, demonstrating its potential as an anti-inflammatory agent.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is primarily used as a building block in the synthesis of more complex organic molecules, particularly those containing heterocycles. This compound serves as a precursor for the development of potential antitumor agents and other pharmaceuticals. Research indicates that derivatives of pyrazole exhibit anticancer properties, inhibiting the growth of various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) with mean growth inhibition percentages of 54.25% and 38.44%, respectively.

Biochemical Assays

In biochemical research, this compound is utilized in enzyme interaction studies and protein modification assays. Its ability to modulate enzyme activity through specific binding interactions allows researchers to explore biochemical pathways and cellular mechanisms more effectively. Notably, it has been shown to influence the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation.

Anti-inflammatory and Antibacterial Properties

The compound has been investigated for its anti-inflammatory effects , where it inhibits specific enzymes involved in inflammatory pathways, thus reducing inflammation in experimental models . Furthermore, it demonstrates promising antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. This property makes it a candidate for further development as an antibacterial agent.

Industrial Applications

In industry, this compound is employed in the production of chemical intermediates and specialty chemicals. Its utility in synthesizing other compounds contributes to its significance in industrial chemistry .

Dosage Effects in Animal Models

Research has shown that the biological effects of this compound vary significantly with dosage in animal models. Lower doses tend to enhance cellular functions and metabolic processes, whereas higher doses may lead to toxicity and adverse effects such as cellular apoptosis.

Stability and Temporal Effects

The stability of this compound is critical for its long-term efficacy in laboratory settings. Studies indicate that while it remains stable under controlled conditions, degradation over extended periods can reduce its biological activity significantly.

Comparative Data Table

Application AreaDescriptionKey Findings
Medicinal ChemistryBuilding block for drug synthesisAnticancer properties; inhibits cancer cell growth
Biochemical AssaysEnzyme interaction studiesModulates MAPK/ERK signaling pathway
Anti-inflammatory EffectsInhibits enzymes involved in inflammationReduces inflammation in experimental models
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteriaPromising antibacterial properties
Industrial ApplicationsUsed in production of chemical intermediatesContributes to specialty chemical synthesis

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride with selected esters and pyrazole derivatives:

Compound Name CAS Number Key Features Salt Form Commercial Status
This compound Not provided 4-Amino pyrazole, methyl acetate, dihydrochloride Dihydrochloride Discontinued (CymitQuimica)
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride Not provided Similar structure but with one hydrochloride counterion Hydrochloride Available (Santa Cruz Biotech)
Ethyl 2-methoxyacetate 110-49-6 Methoxy-substituted acetate ester; lacks pyrazole ring None Common industrial solvent
Variamine Blue Salt B 101-69-9 Diazobenzene diazide; used as a dye intermediate Sulfate or chloride Industrial specialty chemical
231 Deltogenin (Dihydrochloride) Not provided Steroidal dihydrochloride; unrelated backbone but similar salt form Dihydrochloride Research chemical

Key Differences and Implications

Salt Form and Solubility: The dihydrochloride form of the target compound likely offers higher aqueous solubility compared to its free base or monohydrochloride counterpart (e.g., sc-351837A from Santa Cruz Biotechnology). In contrast, simpler esters like ethyl 2-methoxyacetate lack ionizable groups, limiting their utility in biological applications but enhancing stability as solvents .

Structural Complexity and Bioactivity: The 4-amino pyrazole moiety distinguishes the target compound from non-heterocyclic esters (e.g., ethyl 2-methoxyacetate). This aromatic system enables π-π stacking and hydrogen bonding, critical for interactions with enzymes or receptors. Variamine Blue Salt B, while also a diazonium salt, serves primarily as a dye precursor rather than a bioactive molecule, highlighting the divergent applications of pyrazole vs. diazobenzene derivatives .

Commercial Viability: The discontinuation of the dihydrochloride form contrasts with the availability of the monohydrochloride variant, suggesting that salt stoichiometry impacts demand. Suppliers may prioritize compounds with balanced solubility and stability profiles .

Research Findings and Data Gaps

  • Hazard Classification : The compound is absent from the 2015 Catalogue of Hazardous Chemicals, unlike ethyl 2-methoxyacetate, which is regulated due to flammability. This suggests a lower immediate risk profile, though detailed toxicological data remains unavailable .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride generally involves the following key steps:

Detailed Synthetic Routes

Synthesis from Pyrazole Derivatives and Acetic Acid Derivatives
  • The direct reaction of pyrazole derivatives with acetic acid or its derivatives (e.g., methyl bromoacetate) under basic or catalytic conditions leads to the formation of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.
  • The amino group at the 4-position is introduced either by reduction of a nitro precursor or by direct substitution.
  • The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Reaction Conditions:

Parameter Typical Range/Value
Solvent Methanol, Ethanol, Pyridine
Base Sodium methoxide, Sodium ethoxide, DIPEA (N,N-diisopropylethylamine)
Temperature -30°C to 20°C (low temperatures preferred to minimize by-products)
Reaction Time Several hours to overnight
Alternative Route via 4-Nitropyrazole Intermediate
  • 4-Nitropyrazole is synthesized from 1-nitropyrazole through acidic rearrangement.
  • The nitro group is then reduced to an amino group.
  • The amino pyrazole is subsequently alkylated with methyl bromoacetate or similar reagents.
  • This route is less favored for large-scale synthesis due to the explosive nature of nitropyrazole intermediates.
Safer and Scalable Process Using Vinamidinium Salts
  • A patented process (WO2007034183A2) describes the preparation of 4-aminopyrazole derivatives avoiding hazardous intermediates.
  • It involves condensation of vinamidinium salts with functionalized amidines in the presence of bases such as sodium methoxide or potassium tert-butoxide.
  • The reaction is performed in solvents like pyridine or methanol at low temperatures (-30°C) to optimize yield and purity.
  • This method avoids explosive reagents and is suitable for scale-up.

Conversion to Dihydrochloride Salt

  • The free base methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is treated with hydrochloric acid or mineral acids under controlled acidic conditions.
  • Buffered acidic solutions (pH 3-4) or mineral acids such as HCl or H2SO4 with co-solvents like ethanol or tetrahydrofuran facilitate salt formation.
  • The dihydrochloride salt form enhances compound stability and handling.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
Direct alkylation of pyrazole Pyrazole + methyl bromoacetate, base, MeOH, 0-20°C Simple, straightforward May require purification steps
Nitro reduction route 1-nitropyrazole → 4-nitropyrazole → reduction + alkylation Established chemistry Explosive intermediates, safety concerns
Vinamidinium salt condensation (patented) Vinamidinium salt + amidine, base (NaOMe), pyridine, -30°C Safer, scalable, high yield Requires specialized reagents
Salt formation Treatment with HCl in ethanol or buffered acid Improves stability and solubility Requires careful pH control

Research Findings and Optimization Notes

  • Temperature control is critical to minimize by-product formation, with preferred reaction temperatures between -40°C and +20°C, more specifically around -30°C for condensation steps.
  • Base selection influences yield and purity; sodium methoxide and potassium tert-butoxide are effective bases.
  • Solvent choice affects solubility and reaction kinetics; pyridine and methanol are commonly used.
  • Avoidance of explosive intermediates such as 1-nitropyrazole and sodium nitromalonaldehyde is essential for safe large-scale synthesis.
  • Purification of intermediates and use of stoichiometric amounts of reagents improve overall yield and reduce impurities.
  • The dihydrochloride salt form is preferred for storage and handling due to improved chemical stability and reduced hygroscopicity.

Q & A

Basic Questions

Q. What are the common synthetic routes for methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including esterification, pyrazole ring functionalization, and subsequent hydrochlorination. For example, analogous compounds like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide are synthesized via nucleophilic substitution or coupling reactions, followed by purification using column chromatography . Key steps may include protecting the amino group during ester formation and optimizing pH conditions for dihydrochloride salt crystallization.

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Characterization involves a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, particularly the pyrazole ring and ester/acetate groups.
  • Mass Spectrometry (MS) : For molecular ion verification (e.g., [M+H]+ peaks).
  • Elemental Analysis : To validate stoichiometry (C, H, N, Cl content).
  • X-ray Crystallography (if crystalline): For definitive structural confirmation.
    Comparative data from structurally similar compounds, such as 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide, can guide interpretation .

Q. What are the primary research applications of this compound?

  • Methodological Answer : The compound serves as a versatile intermediate in:

  • Medicinal Chemistry : For synthesizing pyrazole-based inhibitors or ligands targeting enzymes (e.g., kinase inhibitors).
  • Materials Science : As a precursor for functionalized polymers or coordination complexes.
  • Biological Probes : To study protein interactions via its reactive amino and ester groups.
    Similar pyrazole derivatives are employed in proteomics and antimalarial research .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, fractional factorial designs reduce experimental runs while identifying critical factors . Computational tools like quantum chemical calculations (e.g., ICReDD’s approach) predict reaction pathways, minimizing trial-and-error experimentation . Feedback loops integrating experimental data and simulations refine conditions iteratively .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) to isolate structure-activity relationships (SARs) .
  • Statistical Validation : Apply multivariate analysis to distinguish biological noise from significant trends.
  • Mechanistic Studies : Use isotopic labeling or kinetic assays to resolve discrepancies in activity (e.g., competitive inhibition vs. allosteric modulation).

Q. What challenges arise during scale-up from lab to pilot plant, and how can they be mitigated?

  • Methodological Answer :

  • Reactor Design : Optimize heat/mass transfer using computational fluid dynamics (CFD) to prevent hot spots or incomplete mixing .
  • Process Control : Implement real-time monitoring (e.g., in-line spectroscopy) to maintain reaction consistency.
  • Purification : Transition from column chromatography to crystallization or membrane filtration for cost efficiency .

Comparative Analysis of Analogous Pyrazole Derivatives

Compound NameMolecular Weight (g/mol)Key ApplicationsReference
2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide187.63Medicinal chemistry, materials
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide218.67 (calculated)Proteomics, antimalarial

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.